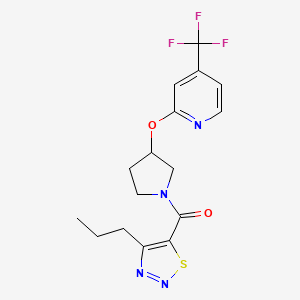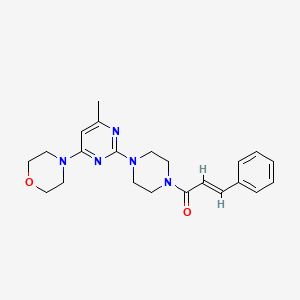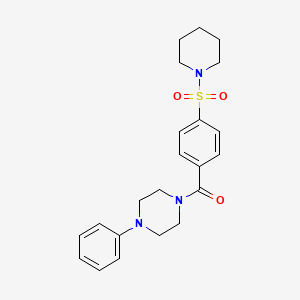
(4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is an organic molecule characterized by the presence of a phenylpiperazine moiety and a piperidinylsulfonylphenyl group. It is known for its applications in medicinal chemistry, where it often serves as a pharmacophore in the design of drugs targeting the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves a multi-step process:
Step 1: : Formation of 4-Phenylpiperazin-1-yl through a condensation reaction of phenylamine with piperazine under acidic conditions.
Step 2: : Synthesis of 4-(piperidin-1-ylsulfonyl)phenyl through a sulfonation reaction followed by substitution with piperidine.
Step 3: : Coupling of the two intermediates via a carbonyl insertion reaction using appropriate reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial synthesis might streamline these steps by optimizing reaction conditions, such as using catalysts or advanced separation techniques to improve yield and purity. High-throughput automated processes are commonly employed to scale up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : Undergoes oxidation reactions, typically forming sulfoxide or sulfone derivatives.
Reduction: : Can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: : Substitution at the aromatic rings or the nitrogen atoms is common, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide for sulfone formation.
Reducing Agents: : Like sodium borohydride for reduction to alcohols.
Substitution Reagents: : Halogenating agents like chlorine or nucleophiles like amines.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Results in alcohol derivatives.
Substitution: : Can yield a variety of substituted phenyl derivatives depending on the specific reagents used.
科学的研究の応用
The compound has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a ligand in receptor binding studies, particularly in neuroreceptor research.
Medicine: : Explored for its potential therapeutic effects on neurological disorders like anxiety and schizophrenia.
Industry: : Employed in the development of new materials with specific electronic or optical properties.
作用機序
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist depending on the specific receptor subtype, influencing the signaling pathways and molecular targets involved in neuronal communication.
類似化合物との比較
Similar Compounds
(4-Phenylpiperazin-1-yl)(4-(pyridin-1-ylsulfonyl)phenyl)methanone
(4-Benzylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
Uniqueness
What sets (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone apart is its specific combination of the phenylpiperazine and piperidinylsulfonylphenyl groups, which confer unique binding affinities and pharmacokinetic properties compared to other similar compounds. These structural features contribute to its distinct mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(24-17-15-23(16-18-24)20-7-3-1-4-8-20)19-9-11-21(12-10-19)29(27,28)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEJZNOQLCSHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate](/img/structure/B2889881.png)
![6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2889884.png)

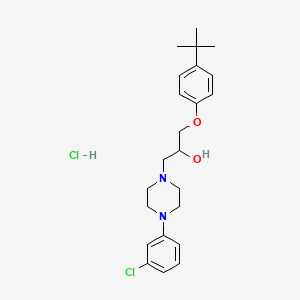
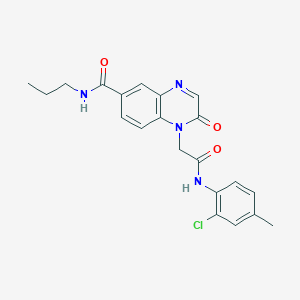
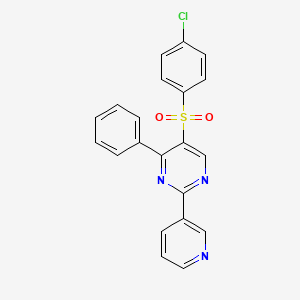
![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)
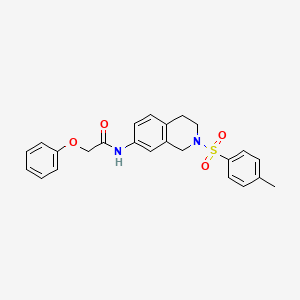
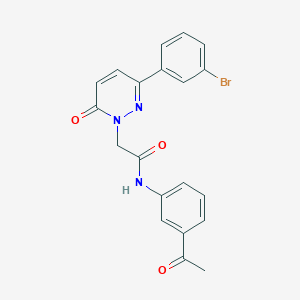

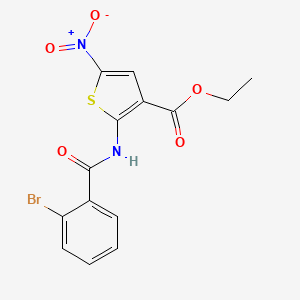
![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)
